molecular formula C22H24N4O4S B2726072 2-(isopropylthio)-8,8-dimethyl-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627048-54-8

2-(isopropylthio)-8,8-dimethyl-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No. B2726072
CAS RN: 627048-54-8
M. Wt: 440.52
InChI Key: HMUZBMWLXXEOOR-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimido[4,5-b]quinoline, a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen. They are of interest in fields such as biochemistry, medicine, and materials science.


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrimido[4,5-b]quinoline derivatives have been synthesized through a three-component one-pot reaction involving barbituric acid, aldehydes, and anilines .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. For example, the nitro group could potentially undergo reduction reactions, and the dione group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and the functional groups present. For example, the presence of a nitro group could potentially make the compound more reactive. The compound is likely to be solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of related pyrimido[4,5-b]quinoline derivatives has been explored through various chemical reactions, highlighting their potential in creating complex organic molecules. For example, the introduction of benzo[h]quinoline and 1,10-phenanthroline subunits through Friedländer condensation demonstrates the versatility of quinoline derivatives in organic synthesis (E. Riesgo, Xiao-Zhou Jin, & R. Thummel, 1996). Furthermore, the synthesis of new ring systems derived from 4,5-diaminobenzo[b]thiophen and its 3-methyl derivative showcases the potential of these compounds in generating novel organic materials (N. Chapman, K. Clarke, & K. Sharma, 1971).

Applications in Corrosion Inhibition

  • Some pyrimido[4,5-b]quinoline-diones have been investigated for their utility as sustainable corrosion inhibitors for mild steel in acidic environments. Their efficiency in preventing corrosion highlights the potential industrial applications of these compounds in protecting metals against degradation (C. Verma et al., 2016).

Potential in Organic Electronics

  • Derivatives of quinoline and related heterocyclic compounds have been explored for their luminescent properties, indicating their potential use in organic electroluminescent (EL) media and other electronic applications. The design and microwave-assisted synthesis of naphtho[2,3-f]quinoline derivatives, for instance, have shown that these compounds exhibit good luminescent properties, suggesting their applicability in OLEDs and similar technologies (S. Tu et al., 2009).

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. If it’s being used as a drug, the mechanism would depend on the target within the body. Pyrimido[4,5-b]quinoline derivatives have been evaluated for their in vitro antitumor activity .

Future Directions

The future research directions would depend on the intended use of this compound. If it’s being studied for its potential as a drug, future research could involve in vivo testing and clinical trials .

properties

IUPAC Name

8,8-dimethyl-5-(4-nitrophenyl)-2-propan-2-ylsulfanyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-11(2)31-21-24-19-18(20(28)25-21)16(12-5-7-13(8-6-12)26(29)30)17-14(23-19)9-22(3,4)10-15(17)27/h5-8,11,16H,9-10H2,1-4H3,(H2,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUZBMWLXXEOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(isopropylthio)-8,8-dimethyl-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

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